Oxime Pharmacophore Differentiation from Hydrazine and Cyclopropylamine MAOIs
Caproxamine is a 2-aminoethyl oxime ether derivative, whereas the irreversible MAOIs tranylcypromine and phenelzine are, respectively, a cyclopropylamine and a hydrazine [1]. The oxime bond (C=N-O) in Caproxamine introduces a distinct hydrogen-bond acceptor geometry and metabolic liability that is absent in the comparator structures. Patent literature explicitly describes aminoethyl oximes as exhibiting strong antidepressant activity in the absence of monoamine oxidase inhibition, a mechanistic departure from hydrazine- and cyclopropylamine-based irreversible MAOIs that require MAO covalent modification for efficacy [2].
| Evidence Dimension | Core pharmacophore and associated mechanism of action |
|---|---|
| Target Compound Data | 2-aminoethyl oxime ether (C=N-O-CH2-CH2-NH2); antidepressant activity reported without MAO inhibition |
| Comparator Or Baseline | Tranylcypromine (cyclopropylamine); Phenelzine (hydrazine); both irreversible MAO inhibitors requiring MAO covalent binding |
| Quantified Difference | Qualitative mechanistic divergence: oxime vs. cyclopropylamine/hydrazine; MAO-independent vs. MAO-dependent antidepressant activity |
| Conditions | Structural analysis; patent disclosure of pharmacological mechanism |
Why This Matters
For procurement decisions, this means Caproxamine cannot be functionally replaced by a generic irreversible MAOI; the distinct pharmacophore predicts different off-target binding, metabolic fate, and potentially a safer tyramine-interaction (cheese effect) profile.
- [1] US Patent US4086361A. Aminoethyl oximes having anti-depressive activity. Filed 1976, published 1978. View Source
- [2] Drug Patent Watch. Patent 4,085,225: Oxime ethers having anti-depressive activity. Abstract. View Source
